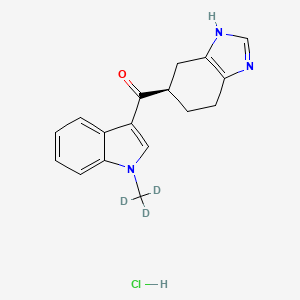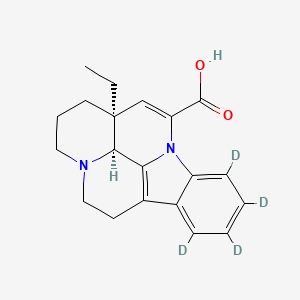
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorobenzene moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organometallic reagents, such as aryllithium or Grignard reagents, is common in these processes. These reagents facilitate the formation of the butadiene moiety and its subsequent attachment to the fluorobenzene ring .
化学反応の分析
Types of Reactions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
科学的研究の応用
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene involves its ability to participate in various chemical reactions due to the presence of the butadiene group. This group can undergo Diels-Alder reactions, forming cyclohexene derivatives. The fluorobenzene moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
類似化合物との比較
1-(Buta-1,3-dien-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)-4-methoxybenzene:
Uniqueness: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both the butadiene and fluorobenzene moieties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. Its ability to undergo diverse reactions and form complex structures sets it apart from similar compounds .
特性
CAS番号 |
128233-08-9 |
|---|---|
分子式 |
C10H9F |
分子量 |
148.18 |
IUPAC名 |
1-buta-1,3-dien-2-yl-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h3-7H,1-2H2 |
InChIキー |
OFSQPNNECWGYHQ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)C1=CC=C(C=C1)F |
同義語 |
Benzene, 1-fluoro-4-(1-methylene-2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)


![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)




